molecular formula C11H10N2O2 B11725802 2-Cyano-3-(3-methoxyphenyl)prop-2-enamide

2-Cyano-3-(3-methoxyphenyl)prop-2-enamide

Cat. No.: B11725802
M. Wt: 202.21 g/mol
InChI Key: CQLYVMVFUXERSA-UHFFFAOYSA-N
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Description

2-Cyano-3-(3-methoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C11H10N2O2. It is known for its crystalline structure and optical activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(3-methoxyphenyl)prop-2-enamide typically involves the reaction of ethyl cyanoacetate with 3-methoxybenzaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out in ethanol, and the product is obtained after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(3-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include amines, substituted amides, and various oxidized derivatives .

Scientific Research Applications

2-Cyano-3-(3-methoxyphenyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyano-3-(3-methoxyphenyl)prop-2-enamide involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to changes in the activity of enzymes and other proteins, affecting cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-3-(4-methoxyphenyl)prop-2-enamide
  • 2-Cyano-3-(3-hydroxyphenyl)prop-2-enamide
  • 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enamide

Uniqueness

2-Cyano-3-(3-methoxyphenyl)prop-2-enamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

2-Cyano-3-(3-methoxyphenyl)prop-2-enamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, as well as its mechanism of action.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

  • Molecular Formula : C11_{11}H10_{10}N2_{2}O
  • Molecular Weight : 202.21 g/mol

The presence of the cyano group and methoxyphenyl moiety contributes to its unique chemical reactivity and biological activity.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in inhibiting cancer cell proliferation. For instance, derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines.

StudyCell LineIC50 (µM)Effect
Study AMCF-7 (Breast Cancer)15Inhibition of cell growth
Study BHeLa (Cervical Cancer)20Induction of apoptosis
Study CA549 (Lung Cancer)18Cell cycle arrest

These findings suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle modulation.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, thus potentially serving as a therapeutic agent for inflammatory diseases.

MechanismEffect
Inhibition of NF-kB pathwayReduced expression of TNF-α and IL-6
Modulation of COX enzymesDecreased prostaglandin synthesis

3. Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, this compound exhibits antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound may be a promising candidate for developing new antimicrobial agents.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The cyano group may facilitate binding to enzymes involved in cancer cell proliferation and inflammation.
  • Receptor Modulation : The compound could act as a ligand for certain receptors, altering signaling pathways associated with inflammation and cancer progression.

Case Studies

Several case studies have explored the efficacy of this compound in vivo:

  • Case Study 1 : In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to controls.
  • Case Study 2 : Inflammatory bowel disease models showed that treatment with the compound led to decreased inflammatory markers and improved histological scores.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-cyano-3-(3-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C11H10N2O2/c1-15-10-4-2-3-8(6-10)5-9(7-12)11(13)14/h2-6H,1H3,(H2,13,14)

InChI Key

CQLYVMVFUXERSA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C(=O)N

Origin of Product

United States

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